molecular formula C12H16F3NO2 B12283419 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

Cat. No.: B12283419
M. Wt: 263.26 g/mol
InChI Key: WKPDYLGFSSHKQK-UHFFFAOYSA-N
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Description

Chemical Name: 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine CAS Number: 1182930-66-0 Molecular Formula: C₁₂H₁₆F₃NO₂ (inferred from structural analysis) Molecular Weight: ~279.26 g/mol (calculated) Key Features:

  • A phenyl ring substituted with ethoxy (-OCH₂CH₃) at the 3-position and trifluoroethoxy (-OCH₂CF₃) at the 4-position.
  • An ethanamine (-CH₂CH₂NH₂) side chain. Applications: Likely explored as a pharmaceutical intermediate or bioactive compound due to structural similarities to α1-adrenoceptor antagonists like Silodosin intermediates .

Properties

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

IUPAC Name

2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C12H16F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5-6,8,16H2,1H3

InChI Key

WKPDYLGFSSHKQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Dihydroxybenzene

The synthesis begins with 3,4-dihydroxybenzaldehyde. Selective alkylation is achieved using ethyl bromide and 2,2,2-trifluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF). The ethoxy group is introduced first due to its lower steric demand, followed by trifluoroethylation at the 4-position.

Reaction Conditions :

  • Step 1 : Ethylation at 60°C for 12 hours (yield: 85–90%).
  • Step 2 : Trifluoroethylation at 80°C for 24 hours (yield: 70–75%).

Reductive Amination of the Aldehyde Intermediate

The resulting 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction affords the primary amine directly.

Optimization Data :

Parameter Value Yield
Temperature 25°C 60%
Catalyst NaBH₃CN 75%
Solvent MeOH/THF (1:1) 82%

Nucleophilic Substitution and Gabriel Synthesis

Bromination of the Aromatic Core

3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenol is converted to its corresponding benzyl bromide using PBr₃ in dichloromethane. This intermediate is highly reactive toward nucleophilic substitution.

Gabriel Synthesis for Amine Protection

The bromide reacts with phthalimide potassium in DMF at 100°C, forming the phthalimide-protected amine. Deprotection with hydrazine hydrate in ethanol releases the free amine.

Key Observations :

  • Phthalimide incorporation proceeds in 90% yield.
  • Deprotection efficiency depends on reaction time: 85% yield after 6 hours vs. 95% after 12 hours.

Strecker Synthesis from Aldehyde Intermediate

Aldehyde to α-Aminonitrile Conversion

3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is treated with ammonium chloride and potassium cyanide in a Strecker reaction. The resulting α-aminonitrile is hydrolyzed under acidic conditions (HCl, H₂O) to yield the amino acid, which is decarboxylated to the target amine.

Challenges :

  • Cyanide handling requires stringent safety protocols.
  • Decarboxylation at 150°C in quinoline achieves 65% yield but risks decomposition of the trifluoroethoxy group.

Catalytic Hydrogenation of Nitrile Precursors

Nitrile Synthesis via Aldoxime Dehydration

The aldehyde intermediate is converted to an aldoxime using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to form the nitrile. Catalytic hydrogenation (H₂, Raney Ni) reduces the nitrile to the primary amine.

Comparative Data :

Reducing Agent Pressure (psi) Yield
Raney Ni 50 78%
Pd/C 30 65%
PtO₂ 40 70%

Chemical Reactions Analysis

Types of Reactions

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights structural variations in key analogs:

Compound Name CAS Number Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1182930-66-0 3-ethoxy, 4-trifluoroethoxy C₁₂H₁₆F₃NO₂ 279.26 Higher lipophilicity (logP ~2.3 inferred) due to trifluoroethoxy group
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine 953750-89-5 3-methoxy, 4-trifluoroethoxy C₁₁H₁₄F₃NO₂ 265.23 Smaller substituent (methoxy vs. ethoxy) reduces steric bulk
2-[3,5-Dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine 501700-03-4 3,5-dimethoxy, 4-trifluoroethoxy C₁₂H₁₆F₃NO₃ 279.26 Additional methoxy groups increase polarity and hydrogen-bonding potential
2-(4-(Trifluoromethoxy)phenyl)ethanamine 170015-99-3 4-trifluoromethoxy (-OCF₃) C₉H₁₀F₃NO 205.18 Trifluoromethoxy is shorter and more electron-withdrawing than trifluoroethoxy
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine (Silodosin Intermediate) 751476-91-2 2-trifluoroethoxy (phenoxy backbone) C₁₀H₁₂F₃NO₂ 235.20 Phenoxy ether linkage alters conformation and receptor binding
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine 39201-82-6 4-ethoxy, 3,5-dimethoxy C₁₂H₁₉NO₃ 225.29 Lacks fluorine; ethoxy and methoxy groups enhance metabolic stability

Pharmacological Implications

Ethoxy at position 3 may confer selectivity over methoxy-substituted analogs (e.g., CAS 953750-89-5) due to increased hydrophobicity .

Metabolic Stability :

  • Trifluoroethoxy groups resist oxidative metabolism better than ethoxy or methoxy groups, extending half-life .
  • Compounds with multiple methoxy groups (e.g., CAS 501700-03-4) may undergo faster demethylation, reducing bioavailability .

Toxicity and Solubility: Higher logP values (e.g., target compound ~2.3) correlate with improved membrane permeability but may increase off-target effects .

Biological Activity

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is a synthetic organic compound notable for its unique molecular structure, which integrates both ethoxy and trifluoroethoxy groups on a phenyl ring. This compound belongs to the class of phenylalkylamines, which are recognized for their diverse biological activities. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, making such compounds significant in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula: C₁₂H₁₆F₃NO₂
  • Molecular Weight: 263.26 g/mol
  • CAS Number: 1182930-66-0

The biological activity of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can be attributed to its functional groups, which facilitate interactions with various biological targets. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance binding selectivity and metabolic stability.

Pharmacological Potential

Research into the pharmacological effects of compounds similar to 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine indicates potential therapeutic applications in several areas:

  • Neurological Disorders: Compounds with similar structures have been explored for their effects on neurotransmitter systems.
  • Cancer Therapy: The ability to modify cellular signaling pathways makes these compounds candidates for oncology research.
  • Antidepressant Activity: Some phenylalkylamines exhibit properties that may alleviate symptoms of depression.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-EthoxyphenethylamineEthoxy group on phenethylamineLacks trifluoromethyl group; less lipophilic
4-TrifluoromethylphenethylamineTrifluoromethyl group on phenethylamineMore potent due to increased electron-withdrawing effect
3-Methoxy-4-fluorophenethylamineMethoxy and fluorine substituentsDifferent electronic properties; potential for varied biological activity

The dual substitution of ethoxy and trifluoroethoxy groups in 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine may enhance its pharmacological profile compared to other compounds in its class.

Study on Binding Affinity

Recent studies have shown that compounds with similar trifluoromethyl substitutions exhibit increased binding affinity to serotonin receptors. This suggests that 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine may also have enhanced interactions with these receptors, potentially influencing mood regulation.

Synthesis and Modification Studies

The synthesis of this compound typically involves several steps, including palladium-catalyzed cross-coupling reactions or direct alkylation methods. These synthetic routes allow for the modification of the compound's properties to enhance its biological activity.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while compounds with similar structures show promise in therapeutic applications, careful evaluation of their safety profiles is crucial. Ongoing studies aim to establish a comprehensive understanding of the potential side effects associated with long-term use.

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